molecular formula C8H4F3NO B3058760 3-(Difluoromethoxy)-4-fluorobenzonitrile CAS No. 916210-09-8

3-(Difluoromethoxy)-4-fluorobenzonitrile

Cat. No.: B3058760
CAS No.: 916210-09-8
M. Wt: 187.12
InChI Key: KRVHTJCYGQNZQZ-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-4-fluorobenzonitrile is a fluorinated aromatic nitrile that serves as a versatile synthetic intermediate and key building block in pharmaceutical and agrochemical research. Compounds featuring both a nitrile group and fluorine atoms are highly valued in drug discovery for their ability to fine-tune the molecule's physicochemical properties . The strategic incorporation of fluorine, particularly the difluoromethoxy group, can significantly enhance metabolic stability, modulate lipophilicity, and improve bioavailability by blocking susceptible metabolic sites through the formation of strong carbon-fluorine bonds . This makes such compounds crucial for the development of novel therapeutic agents. This benzonitrile derivative is primarily used in medicinal chemistry as a precursor for the synthesis of more complex molecules. Its nitrile group can be transformed into other functionalities, such as carboxylic acids or tetrazoles, while the fluorinated ether moiety often acts as a bioisostere, influencing the molecule's conformation and its ability to form hydrogen bonds with biological targets . While a specific biological mechanism of action for this precise compound is not detailed in the available literature, its structural features are commonly employed in the design of inhibitors and modulators for various enzymes and receptors . Researchers will find this compound particularly valuable for constructing candidate molecules in projects targeting inflammatory disorders, oncology, and central nervous system diseases, where fluorinated compounds are increasingly prominent . Handling Note: The specific safety and hazard information for this compound are not available in the search results. For safe handling procedures, please consult the corresponding Safety Data Sheet (SDS) upon acquisition.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(difluoromethoxy)-4-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-6-2-1-5(4-12)3-7(6)13-8(10)11/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVHTJCYGQNZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)OC(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101273742
Record name 3-(Difluoromethoxy)-4-fluorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916210-09-8
Record name 3-(Difluoromethoxy)-4-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916210-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Difluoromethoxy)-4-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms and Kinetics in the Context of 3 Difluoromethoxy 4 Fluorobenzonitrile

Mechanistic Pathways of Difluoromethylation Reactions Leading to the Ether Linkage

The introduction of a difluoromethoxy (-OCF₂H) group onto an aromatic ring, such as in the precursor to 3-(difluoromethoxy)-4-fluorobenzonitrile, can be achieved through several mechanistic pathways. These routes often involve the reaction of a phenoxide with a species that can deliver a "CF₂H" unit.

O-difluoromethylation via nucleophilic substitution involves the direct reaction of a nucleophile, typically a phenoxide, with an electrophilic difluoromethylating agent. This process is analogous to classic Williamson ether synthesis and generally follows an Sₙ2-type mechanism.

The phenoxide, generated by deprotonating the corresponding phenol (B47542) with a suitable base, attacks the carbon atom of the difluoromethylating agent, displacing a leaving group. Common reagents for this transformation include chlorodifluoromethane (B1668795) (ClCF₂H) and difluoromethyl trifluoromethanesulfonate (B1224126) (TfOCF₂H). rsc.org The reaction rate is influenced by standard Sₙ2 reaction principles: the nucleophilicity of the phenoxide, the electrophilicity of the reagent, and solvent effects.

While not directly applicable to the ether linkage, S-difluoromethylation follows the same principle, with a thiophenoxide acting as the nucleophile to form an aryl difluoromethyl thioether. nih.gov The general reactivity order for various nucleophiles towards difluorocarbene (a related intermediate) has been studied, suggesting ArS⁻ > ArO⁻. nih.govresearchgate.net

Table 1: Common Reagents for Nucleophilic Difluoromethylation

ReagentFormulaTypical ConditionsMechanism
ChlorodifluoromethaneClCF₂HBasic, often elevated temperature/pressureSₙ2
Difluoromethyl TriflateTfOCF₂HMilder conditions, baseSₙ2
(Bromodifluoromethyl)trimethylsilane (B180072)TMSCF₂BrFluoride (B91410) source (e.g., CsF)Often proceeds via difluorocarbene
Sodium ChlorodifluoroacetateClCF₂COONaThermal decompositionGenerates difluorocarbene
FluoroformCHF₃Strong base, two-phase systemGenerates difluorocarbene

Although the formation of the ether linkage in this compound is an O-difluoromethylation, understanding radical C–H difluoromethylation provides a broader context for installing -CF₂H groups. rsc.org This pathway involves the generation of a difluoromethyl radical (•CF₂H), which then reacts with a C–H bond. researchgate.net

The generation of the •CF₂H radical can be initiated by various methods, including photoredox catalysis from precursors like sodium difluoromethanesulfinate (CF₂HSO₂Na). researchgate.netnih.gov The propagation cycle typically involves:

Generation of •CF₂H: A radical precursor is activated, often by a photocatalyst or a chemical initiator. rsc.org

Addition to Arene: The •CF₂H radical adds to the aromatic ring, forming a resonance-stabilized radical intermediate.

Oxidation and Deprotonation: The intermediate is oxidized to a carbocation, followed by deprotonation to restore aromaticity and yield the difluoromethylated arene. nih.gov

This method is particularly effective for functionalizing electron-rich heterocycles. rsc.orgnih.govrsc.org

Transition metal catalysis offers a powerful and efficient route for forming C–CF₂H and O–CF₂H bonds under milder conditions. cas.cnnih.gov Copper and palladium are commonly used metals for these transformations. cas.cnresearchgate.net

For O-difluoromethylation, a plausible copper-catalyzed cycle might involve:

Formation of a Cu-phenoxide complex: The catalyst reacts with the phenol substrate.

Reaction with a Difluoromethyl Source: The complex then interacts with a difluoromethylating agent. This step can proceed through different intermediates depending on the reagent used. For instance, with reagents that generate difluorocarbene, the carbene may insert into the Cu-O bond.

Reductive Elimination: The final ArOCF₂H product is released, regenerating the active catalyst.

Computational studies, such as Density Functional Theory (DFT), are often employed to characterize the transition states in these catalytic cycles. These studies help elucidate the energetics of key steps like oxidative addition and reductive elimination, guiding the design of more efficient catalysts and ligands. researchgate.net For C-C bond formation, a proposed mechanism for a Pd-catalyzed reaction involves oxidative addition of a difluoromethyl source to the Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination. researchgate.net

A prevalent and practical method for synthesizing aryl difluoromethyl ethers involves the in-situ generation of difluorocarbene (:CF₂), a highly reactive electrophilic intermediate. orgsyn.orgnii.ac.jp This species is readily trapped by nucleophilic phenoxides. nih.govorgsyn.org

The mechanism proceeds in two main steps:

Generation of Difluorocarbene: :CF₂ can be generated from various stable precursors. nih.gov Common methods include the thermal decarboxylation of sodium chlorodifluoroacetate (ClCF₂COONa) or the base-induced decomposition of fluoroform (CHF₃). orgsyn.orgacs.org More modern reagents like S-(difluoromethyl)sulfonium salts or (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) with a fluoride source also serve as efficient carbene precursors under milder conditions. nih.govchinesechemsoc.org

Nucleophilic Trapping: The phenoxide anion attacks the electrophilic carbene, forming an Ar-OCF₂⁻ anion.

Protonation: Subsequent protonation of this intermediate by a proton source in the reaction mixture (e.g., solvent or a conjugate acid) furnishes the final aryl difluoromethyl ether product (Ar-OCF₂H). orgsyn.orgacs.org

This pathway is highly effective and avoids the use of harsh, ozone-depleting reagents like ClCF₂H. orgsyn.orgnih.gov

Mechanisms of Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Benzonitriles

The fluorine atom in this compound is activated towards nucleophilic displacement. This reactivity is a cornerstone of its utility as a synthetic building block.

The Nucleophilic Aromatic Substitution (SₙAr) reaction on aryl halides like 4-fluorobenzonitrile (B33359) derivatives does not proceed via Sₙ1 or Sₙ2 mechanisms. wikipedia.orgpressbooks.pub Instead, it follows a two-step addition-elimination pathway. numberanalytics.comcore.ac.uk

Nucleophilic Attack and Formation of Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the fluorine atom. This attack is possible because the aromatic ring has been rendered electron-deficient (electrophilic) by the presence of strong electron-withdrawing groups (EWGs). wikipedia.orgbyjus.com This initial attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubnumberanalytics.comcore.ac.uk

Leaving Group Departure: In the second, typically fast, step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product. pressbooks.pub

The rate of the SₙAr reaction is critically dependent on the stabilization of the negatively charged Meisenheimer complex. The nitrile group (-C≡N) is a powerful activating group for SₙAr when positioned ortho or para to the leaving group. wikipedia.orgnumberanalytics.com In this compound, the nitrile group is para to the fluorine atom. Its strong electron-withdrawing nature, through both induction and resonance, effectively delocalizes the negative charge of the Meisenheimer intermediate, significantly lowering the activation energy of the first, rate-determining step. pressbooks.pubnumberanalytics.com The difluoromethoxy group at the meta position also contributes a moderate electron-withdrawing inductive effect, further enhancing the ring's electrophilicity.

Regioselectivity and Chemoselectivity in SNAr Reactions

Nucleophilic Aromatic Substitution (SNAr) reactions are a cornerstone for the functionalization of electron-deficient aromatic rings. nih.govlibretexts.org The regioselectivity of these reactions—the preferential substitution at one position over others—is dictated by the electronic properties of the substituents on the aromatic ring. For a reaction to proceed, the ring must be "activated" by at least one potent electron-withdrawing group (EWG). libretexts.org This EWG stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov

In the case of this compound, the molecule possesses two key EWGs: the cyano group (-CN) and the fluorine atom (-F), along with a difluoromethoxy group (-OCF₂H). The SNAr mechanism is most effective when the EWG is positioned ortho or para to the leaving group, as this allows for the delocalization and stabilization of the negative charge of the Meisenheimer complex through resonance. libretexts.org

Therefore, in an SNAr reaction involving this compound, a nucleophile will preferentially attack the C4 carbon, leading to the displacement of the fluoride ion. This high degree of regioselectivity is a direct consequence of the powerful stabilizing effect of the para-cyano group. Quantum chemistry methods have proven to be a valuable tool for predicting the regioselectivity of SNAr reactions by calculating the relative stabilities of the potential isomeric σ-complex intermediates. researchgate.net

Reaction Kinetics of Key Synthetic and Transformation Steps

Rate Law Determination and Experimental Kinetic Studies

The rate of a chemical reaction is described by a mathematical expression known as the rate law, which must be determined experimentally. libretexts.org For a typical bimolecular SNAr reaction, the rate law often takes the general form:

Rate = k[Aryl Halide]m[Nucleophile]n

For instance, a kinetic analysis of the SNAr reaction between indole (B1671886) and a similar compound, 4-fluorobenzonitrile, demonstrated that at low concentrations, the process is first-order in both the aryl fluoride and indole. nih.gov This suggests a rate law of Rate = k[4-fluorobenzonitrile][indole]. It is plausible that the kinetics of this compound would follow a similar second-order rate law, though this would require experimental verification.

Activation Energy and Thermodynamic Profile Analysis

The activation energy (Eₐ) is the minimum energy required for a reaction to occur. It represents the energy barrier that reactants must overcome to form products. Computational quantum mechanics provides a powerful tool for estimating activation energies and mapping the thermodynamic profile of a reaction.

While a specific thermodynamic profile for this compound is not documented, analysis of the related SNAr reaction of 4-nitrobenzonitrile (B1214597) with methoxide (B1231860) offers valuable insights. wuxiapptec.com Computational studies of this system have calculated the activation energies for various steps in the reaction pathway.

Table 1: Example Calculated Activation Energies for an SNAr Reaction of 4-Nitrobenzonitrile Note: This data is for an analogous compound and serves an illustrative purpose.

Reaction StepCalculated Activation Energy (Eₐ)Reference
Nucleophilic addition of MeO⁻ at C42.59 kcal/mol wuxiapptec.com
Nucleophilic addition to imidate group3.26 kcal/mol wuxiapptec.com
Rate-limiting displacement step5.59 kcal/mol wuxiapptec.com

Computational Analysis of Reaction Mechanisms and Reaction Pathways

Advanced computational methods offer profound insights into the intricate details of reaction mechanisms, tracing the precise path molecules follow during a chemical transformation.

Intrinsic Reaction Coordinate (IRC) Calculations for Elucidating Reaction Paths

The Intrinsic Reaction Coordinate (IRC) is a computational method used to map the minimum energy path connecting a transition state to the corresponding reactants and products on the potential energy surface. scm.commissouri.edu By calculating the IRC, chemists can verify that a calculated transition state structure indeed connects the intended reactants and products, providing a clear depiction of the reaction pathway. faccts.de

An IRC calculation for the SNAr reaction of this compound would begin at the transition state for the nucleophilic attack on the C4 carbon. The calculation would then trace the path "downhill" in two directions: one leading back to the separated reactants (the benzonitrile (B105546) derivative and the nucleophile) and the other leading forward to the Meisenheimer intermediate. A second IRC calculation from the transition state for the departure of the fluoride ion would then connect the Meisenheimer complex to the final substitution product. The resulting energy profile provides a detailed, step-by-step visualization of the reaction's progress. missouri.edu

Application of Reaction Path Hamiltonian (RPH) and United Reaction Valley Approach (URVA)

The United Reaction Valley Approach (URVA) is a sophisticated computational tool that provides a highly detailed description of a chemical reaction by analyzing the curvature of the reaction path. rsc.orgsmu.edu Instead of just looking at stationary points (reactants, products, transition states), URVA examines the entire journey from reactants to products. mdpi.com

The key feature of URVA is its focus on the curving of the reaction path. rsc.orgsmu.edu Maxima in the path's curvature profile pinpoint where the most significant chemical events occur, such as bond formation, bond breakage, charge transfer, and rehybridization. rsc.orgnsf.gov

Applying URVA to an SNAr reaction of this compound would yield a detailed "story" of the substitution process. The analysis could be decomposed to show how individual components, like the C-F bond length, the C-Nucleophile distance, and the angles within the aromatic ring, contribute to the reaction path's curvature. smu.edu This would reveal the precise sequence of electronic and geometric changes, clarifying whether the C-Nucleophile bond starts forming before the C-F bond begins to break (a stepwise mechanism) or if these events happen in concert. This level of detail is crucial for a fundamental understanding and potential optimization of the reaction.

DFT for Transition State Characterization and Energy Barrier Calculations

Density Functional Theory (DFT) has emerged as a important method in computational chemistry for the study of reaction mechanisms. It offers a favorable balance between computational cost and accuracy, making it well-suited for the investigation of complex organic molecules like this compound. The primary application of DFT in this context is the characterization of transition states and the calculation of associated energy barriers, which are critical parameters for determining reaction rates and feasibility.

The process of characterizing a transition state using DFT involves locating a first-order saddle point on the potential energy surface. This is a stationary point with exactly one imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate that transforms reactants into products. The geometry of this transition state provides invaluable insights into the bonding changes that occur during the reaction.

For a hypothetical nucleophilic aromatic substitution (SNAr) reaction involving this compound, DFT calculations could be employed to model the stepwise mechanism. This would involve calculating the energies of the reactants, the intermediate Meisenheimer complex, the transition states for its formation and decomposition, and the final products. The energy difference between the reactants and the highest-energy transition state determines the activation energy (energy barrier) of the reaction.

Detailed research findings from such computational studies would typically be presented in a tabular format, summarizing key energetic and geometric parameters.

Interactive Data Table: Hypothetical DFT Calculation Results for an SNAr Reaction

SpeciesRelative Energy (kcal/mol)Key Bond Distance (Å) C-NuKey Bond Distance (Å) C-FImaginary Frequency (cm-1)
Reactants0.00-1.35-
Transition State 1+15.22.101.45-450
Meisenheimer Intermediate+5.81.851.55-
Transition State 2+12.51.802.20-380
Products-10.31.75--

Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT studies on this exact reaction of this compound are not publicly available.

These calculations would reveal the rate-determining step of the reaction, which corresponds to the highest energy barrier. Furthermore, analysis of the transition state geometry can elucidate the nature of bond formation and cleavage, as well as the influence of the difluoromethoxy and nitrile groups on the reaction pathway.

Electrostatic Potential Basins Analysis of Activated Intermediates

While DFT is crucial for understanding the energetic landscape of a reaction, the analysis of the electron distribution provides deeper insights into the reactivity of intermediates. Electrostatic Potential (ESP) is a real space function that describes the interaction energy between the molecule's electron density and a positive point charge. It is a valuable tool for identifying regions of a molecule that are susceptible to electrophilic or nucleophilic attack.

Electrostatic Potential Basins Analysis is an extension of this concept, where the topology of the ESP is analyzed to partition the molecular space into basins of attraction around local minima (electrostatically rich regions) and maxima (electrostatically poor regions). This method can be particularly insightful for characterizing the reactivity of activated intermediates, such as the Meisenheimer complex formed during an SNAr reaction of this compound.

In such an intermediate, the negative charge is delocalized across the aromatic ring and the electron-withdrawing groups. An ESP basin analysis would precisely map the regions of highest negative electrostatic potential. These basins would indicate the most likely sites for interaction with electrophiles or for protonation, and their depth and volume would provide a quantitative measure of the charge accumulation.

Detailed research findings from an ESP analysis would typically include the number, location, and characteristics of the ESP basins.

Interactive Data Table: Hypothetical ESP Basin Analysis of a Meisenheimer Intermediate

Basin IDLocationESP Minimum (kcal/mol)Basin Volume (Å3)Associated Atom(s)
B1Vicinal to Nitrile group-45.815.2N
B2Ortho to Nitro group-38.212.5O1 of NO2
B3Ortho to Nitro group-38.112.4O2 of NO2
B4Vicinal to Difluoromethoxy group-25.69.8O of OCF2H

Note: This data is hypothetical and for illustrative purposes. It assumes a nitro-substituted intermediate for a more pronounced effect, as specific studies on this compound are not available.

The analysis of these basins would reveal how the electron-withdrawing effects of the nitrile and difluoromethoxy groups, as well as the fluorine atom, contribute to the stabilization of the negative charge in the intermediate. The relative depths of the ESP minima would highlight the most nucleophilic regions of the intermediate, providing a more nuanced understanding of its electronic structure and subsequent reactivity than what can be inferred from simpler charge analysis methods.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive search for advanced spectroscopic and structural data for the chemical compound this compound has revealed a significant gap in the publicly accessible scientific literature. Despite targeted searches for experimental research findings, detailed spectroscopic characterizations such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for this specific molecule are not available. Consequently, the creation of a detailed article based on published, empirical data as per the requested outline is not possible at this time.

The required analytical data, which would form the basis for a thorough discussion of the compound's structural elucidation, remains elusive. This includes:

1H, 13C, and 19F NMR spectra: Specific chemical shifts, coupling constants (including heteronuclear J(C,F) and J(H,F) couplings), and multi-dimensional correlations (COSY, HMQC, HMBC, NOESY) are essential for the unambiguous assignment of the proton and carbon skeletons and for understanding the through-bond and through-space connectivity of the atoms. This information does not appear to have been published.

High-Resolution Mass Spectrometry (HRMS): Precise mass determination is critical for confirming the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS): Data from MS/MS experiments are necessary to elucidate the compound's fragmentation pathways, providing further confirmation of its structure.

While spectroscopic data exists for isomers and related fluorinated benzonitrile derivatives, extrapolating this information would be scientifically inappropriate and would not pertain solely to this compound as strictly required. Scientific integrity demands that such an analysis be based on direct experimental evidence for the compound .

Until research containing the specific spectroscopic characterization of this compound is published and made available, a detailed and scientifically validated article meeting the specified requirements cannot be generated.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Difluoromethoxy 4 Fluorobenzonitrile and Its Derivatives

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. rtilab.com The method operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes, resulting in a unique spectral "fingerprint". thermofisher.comyoutube.com

For 3-(Difluoromethoxy)-4-fluorobenzonitrile, the FTIR spectrum is characterized by a series of absorption bands that confirm the presence of its key structural components: the nitrile, the difluoromethoxy group, the carbon-fluorine bond, and the substituted benzene (B151609) ring. Analysis of related substituted benzonitriles provides a basis for assigning the expected vibrational frequencies. nih.govresearchgate.netnih.gov

Key Vibrational Modes for this compound:

Nitrile Group (C≡N): The most distinct feature in the spectrum is the sharp, strong absorption band corresponding to the C≡N stretching vibration. For most benzonitriles, this band appears in the 2220-2240 cm⁻¹ region. frontiersin.org Its high frequency and intensity make it an excellent diagnostic peak.

Difluoromethoxy Group (O-CF₂-H): This group gives rise to several characteristic bands. The C-F stretching vibrations are typically very strong and appear in the 1100-1300 cm⁻¹ range. The C-O-C (ether) linkage will exhibit stretching vibrations, usually in the 1050-1250 cm⁻¹ region. The C-H stretch of the CHF₂ group is expected around 3000 cm⁻¹.

Aromatic C-F Bond: The stretching vibration of the fluorine atom attached directly to the aromatic ring (Ar-F) typically results in a strong absorption band in the 1200-1270 cm⁻¹ range.

Aromatic Ring: The benzene ring itself produces several characteristic bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring appear as a series of bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations (often sensitive to the substitution pattern) are found in the 650-900 cm⁻¹ range.

The following table summarizes the expected characteristic FTIR absorption bands for this compound based on data from analogous compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Nitrile (C≡N)Stretching2220 - 2240Strong
Aromatic C-HStretching3030 - 3100Medium
Difluoromethoxy (CHF₂)C-H Stretching~3000Medium
Aromatic Ring (C=C)Stretching1400 - 1600Medium
Aryl-Fluorine (Ar-F)Stretching1200 - 1270Strong
Difluoromethoxy (C-F)Asymmetric Stretching1100 - 1300Strong
Ether (Ar-O-C)Asymmetric Stretching1200 - 1260Strong
Ether (Ar-O-C)Symmetric Stretching1020 - 1080Medium
Aromatic C-HOut-of-Plane Bending650 - 900Medium

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy serves as a valuable counterpart to FTIR. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light (typically from a laser). A key difference is the selection rules: FTIR is more sensitive to polar bonds and asymmetrical vibrations, whereas Raman is more sensitive to non-polar, symmetric bonds.

In the analysis of this compound, Raman spectroscopy would provide clearer data for several key functional groups:

Nitrile Group (C≡N): The nitrile stretch, while strong in the IR, is also typically strong and sharp in the Raman spectrum due to the high polarizability of the triple bond.

Aromatic Ring: The symmetric "ring breathing" mode of the benzene ring, which involves the entire ring expanding and contracting, is often a very strong and characteristic band in the Raman spectrum but weak in the IR. The aromatic C=C stretching vibrations are also readily observed.

Symmetric Vibrations: Symmetric stretching modes of the C-F bonds within the difluoromethoxy group and the symmetric vibrations of the substituted benzene ring would be more prominent in the Raman spectrum compared to their asymmetric counterparts, which are dominant in the IR.

By combining data from both FTIR and Raman spectroscopy, a more complete and unambiguous assignment of the vibrational modes of this compound can be achieved. nih.gov

Gas-Phase IR Spectroscopy for Molecular Dynamics

Studying molecules in the gas phase provides insight into their intrinsic properties, free from the intermolecular interactions present in liquids or solids. thermofisher.com Gas-phase IR spectroscopy can reveal fine details about a molecule's structure and dynamics. frontiersin.org

In a gas-phase spectrum of this compound, the vibrational bands observed in the condensed phase would be resolved into distinct rotational-vibrational lines. The spacing and structure of these lines are directly related to the molecule's moments of inertia. Analyzing this fine structure allows for the precise determination of rotational constants, which in turn can be used to calculate accurate bond lengths and angles for the isolated molecule.

Furthermore, gas-phase studies can help elucidate the conformational preferences of flexible parts of the molecule, such as the difluoromethoxy group. The rotational barrier of the C-O bond can be investigated by observing how the rotational constants change with vibrational excitation. This technique provides fundamental data that is essential for computational modeling and understanding the molecule's behavior in different environments. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single crystal X-ray diffraction is the most powerful technique for elucidating the detailed solid-state structure of a molecule. carleton.edu By irradiating a single, high-quality crystal with a focused beam of X-rays, a unique diffraction pattern is generated. This pattern is then mathematically decoded to produce a three-dimensional electron density map of the molecule, from which atomic positions can be determined with very high precision.

For this compound, a single crystal X-ray analysis would provide definitive answers to several key structural questions:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C≡N, C-F, C-O, C-C) and bond angles would be obtained, allowing for comparison with theoretical calculations and data from related structures. nih.gov

Planarity: The analysis would confirm the planarity of the benzene ring and determine if any distortions are induced by the substituents.

Conformational Analysis: A crucial piece of information would be the conformation of the difluoromethoxy group relative to the plane of the aromatic ring. In related structures, such as 2-difluoromethoxy-substituted estratriene derivatives, the OCF₂H moiety was found to be oriented almost orthogonally to the aromatic ring. bham.ac.uknih.gov This conformation is attributed to a combination of steric interactions and electronic effects like negative hyperconjugation. nih.gov X-ray diffraction would precisely measure the C-C-O-C dihedral angle, confirming the preferred solid-state orientation.

Intermolecular Interactions: The analysis would also reveal how the molecules pack together in the crystal lattice, identifying any significant intermolecular interactions such as π–π stacking or dipole-dipole interactions involving the nitrile and fluoro substituents. nih.gov

A typical set of crystallographic data that would be obtained from a single crystal X-ray diffraction experiment is presented in the table below.

ParameterDescriptionExample Value
Chemical FormulaThe elemental composition of the molecule.C₈H₄F₃NO
Formula WeightThe mass of one mole of the compound.191.12 g/mol
Crystal SystemThe symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
a, b, c (Å)The dimensions of the unit cell along the x, y, and z axes.10.5, 5.8, 12.3
α, β, γ (°)The angles between the unit cell axes.90, 98.5, 90
Volume (ų)The volume of a single unit cell.750.4
ZThe number of molecules per unit cell.4
Density (calculated)The calculated density of the crystal.1.69 g/cm³
R-factorAn indicator of the quality of the structural refinement.< 0.05

Gas-Phase Spectroscopic Studies

Investigating this compound in the gas phase is essential for understanding its intrinsic molecular properties, isolated from the complexities of solvent interactions or crystal packing forces. These studies provide benchmark data for quantum chemical calculations and offer a deeper understanding of molecular structure and dynamics.

As discussed previously (Section 4.3.3), gas-phase infrared spectroscopy can resolve the rotational structure of vibrational transitions, yielding precise rotational constants. thermofisher.comfrontiersin.org Beyond IR spectroscopy, other gas-phase techniques provide complementary information.

Microwave spectroscopy, for example, is exceptionally sensitive to the rotational transitions of polar molecules. A microwave spectrum of this compound would allow for the determination of its rotational constants with extremely high accuracy. This data can be used to calculate a precise molecular geometry, including bond lengths and angles, for the ground vibrational state. Such experimental structures are invaluable for validating the accuracy of computational chemistry methods. frontiersin.org

Furthermore, techniques like vacuum ultraviolet (VUV) photoionization mass spectrometry can be used to study the molecule's interaction with high-energy photons and to probe the structure of its cation, providing insights into its electronic structure and reactivity. nih.gov The combination of these gas-phase methods provides a comprehensive picture of the fundamental physical and chemical properties of the isolated this compound molecule.

Resonance Enhanced Multi-Photon Ionization (REMPI) Spectroscopy for Excited State Vibrational Features

No published data is currently available on the REMPI spectroscopy of this compound. This technique would typically be employed to probe the vibrational energy levels of the molecule in its electronically excited state (S₁). Such an analysis would provide insights into the changes in molecular geometry and vibrational frequencies upon electronic excitation.

Mass Analyzed Threshold Ionization (MATI) Spectroscopy for Cationic State Vibrational Features and Adiabatic Ionization Energies

There is no available research detailing the MATI spectroscopy of this compound. This high-resolution technique is used to determine the precise adiabatic ionization energy and to map the vibrational modes of the molecular cation (D₀). This information is crucial for understanding the electronic structure and bonding in the cationic state.

Computational and Theoretical Investigations of 3 Difluoromethoxy 4 Fluorobenzonitrile and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are indispensable tools for elucidating the intrinsic properties of molecules like 3-(Difluoromethoxy)-4-fluorobenzonitrile. These computational methods provide deep insights into the molecule's electronic structure, optimized geometry, and reactivity, which are crucial for understanding its behavior and potential applications.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govrsc.org It is particularly effective for predicting the molecular geometries and energies of organic molecules. researchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the most stable three-dimensional arrangement of its atoms—the optimized geometry. nih.gov This process involves finding the minimum energy conformation on the potential energy surface. nih.gov

The geometry optimization reveals key structural parameters. The benzonitrile (B105546) core is expected to be largely planar, with the difluoromethoxy (-OCF₂H) and fluoro (-F) substituents lying in or close to the plane of the aromatic ring. The calculations would provide precise values for bond lengths, bond angles, and dihedral angles that define the molecule's shape. The energy landscape can be further explored by calculating the energy of different rotational conformers to identify transition states and rotational energy barriers.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: This table presents expected values based on typical DFT results for similar fluorinated aromatic compounds, as specific published data for this exact molecule is not available.

ParameterAtom Pair/TripletPredicted Value
Bond Length C-CN~1.45 Å
C≡N~1.15 Å
C-F~1.35 Å
Ar-O~1.37 Å
O-CF₂H~1.42 Å
C-H (Aromatic)~1.08 Å
Bond Angle C-C-C (Ring)~120°
C-C-F~119°
C-C-O~122°
Ar-O-C~118°
Dihedral Angle C-C-O-C~0° or ~180° (planar)

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are employed to accurately determine the electronic configuration and the distribution of electron density within a molecule. These calculations can be used to derive atomic charges, which indicate the partial positive or negative character of each atom. Methods like Natural Bond Orbital (NBO) analysis provide a chemically intuitive picture of charge distribution.

For this compound, the high electronegativity of the fluorine, nitrogen, and oxygen atoms is expected to result in a significant polarization of the molecule. The fluorine atom at the 4-position and the difluoromethoxy group at the 3-position act as strong electron-withdrawing groups, influencing the charge distribution across the aromatic ring and the nitrile group. The carbon atom of the nitrile group is expected to be electrophilic, while the nitrogen atom will be nucleophilic. The oxygen and fluorine atoms will carry significant partial negative charges.

Table 2: Hypothetical Atomic Charges for Key Atoms in this compound Note: This table illustrates a chemically reasonable charge distribution based on electronegativity principles. Actual values would be derived from specific ab initio or DFT (e.g., NBO) calculations.

AtomPositionExpected Partial Charge (e)
NNitrile Group-0.45 to -0.60
CNitrile Group+0.35 to +0.50
F4-position-0.30 to -0.45
OMethoxy (B1213986) Linkage-0.50 to -0.65
CDifluoromethyl+0.40 to +0.55
FDifluoromethyl-0.25 to -0.40
HDifluoromethyl+0.20 to +0.35

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key application of MO theory is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy and localization of these orbitals are critical for predicting a molecule's chemical reactivity. nih.gov

The HOMO represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilicity. The LUMO represents the region where the molecule is most likely to accept electrons, reflecting its electrophilicity. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. nih.gov

In this compound, the presence of multiple electron-withdrawing groups is expected to lower the energy of both the HOMO and LUMO. The HOMO-LUMO gap can be calculated using DFT, and this value helps predict how the molecule will interact in chemical reactions.

Table 3: Representative Frontier Orbital Energies for Fluorinated Benzonitrile Analogs Note: The values presented are typical ranges for similar aromatic compounds and serve as an estimation. Specific calculations are required for the title compound.

ParameterTypical Energy Range (eV)Significance
HOMO Energy -7.0 to -9.0 eVCorrelates with ionization potential and electron-donating ability
LUMO Energy -1.0 to -2.5 eVCorrelates with electron affinity and electron-accepting ability
HOMO-LUMO Gap 5.0 to 7.0 eVIndicates chemical reactivity and the energy of the lowest electronic excitation

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are profoundly influenced by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the different spatial arrangements (conformers) a molecule can adopt and the dynamics of its movements.

Rotational isomerism in this compound primarily concerns the orientation of the difluoromethoxy group relative to the benzene (B151609) ring. Computational studies on related difluoromethoxybenzene derivatives have shown that they tend to favor a coplanar conformation, where the C-O-C bond lies in the plane of the aromatic ring. This preference is in contrast to trifluoromethoxy derivatives, which typically adopt an orthogonal conformation. The rotational barrier around the aryl-O bond is relatively low, allowing for interconversion between conformers.

Atropisomerism is a form of chirality that arises from hindered rotation around a single bond, most commonly the C-C bond connecting two aromatic rings in biaryl compounds. While this compound itself is not a biaryl, it is a critical building block for more complex biaryl structures used in medicinal chemistry. In biaryl analogs containing a substituted phenyl ring like this one, the presence of bulky groups adjacent to the interconnecting bond can create a significant energy barrier to rotation. If this barrier is high enough to allow for the isolation of individual rotational isomers (atropisomers) at room temperature, the molecule is considered atropisomeric. Computational methods can be used to calculate these rotational barriers, predicting whether a given biaryl analog will exist as a stable pair of enantiomers or as a rapidly interconverting mixture.

The conformation of a molecule is also governed by subtle intramolecular interactions. In fluorinated compounds, weak hydrogen bonds can play a significant role in stabilizing certain conformations. For this compound and its analogs, several types of weak intramolecular hydrogen bonds could potentially exist, such as interactions between the acidic hydrogen of the -OCF₂H group and the adjacent fluorine atom or the nitrogen of the nitrile group (C-H···F or C-H···N).

While organic fluorine is a poor hydrogen bond acceptor, these interactions can collectively influence conformational preferences. Computational methods, including DFT and Quantum Theory of Atoms in Molecules (QTAIM), can be used to detect and characterize these weak interactions. Molecular dynamics simulations further allow for the study of how these interactions, in concert with solvent effects, dictate the molecule's dynamic behavior and conformational equilibrium over time.

Intermolecular Interactions and Crystal Packing Prediction

Computational chemistry provides powerful tools for investigating the non-covalent interactions that dictate the solid-state architecture of molecules like this compound. Understanding these interactions is fundamental for predicting crystal packing, which in turn influences critical material properties such as solubility, stability, and bioavailability. The specific fluorinated substituents on this molecule introduce unique and complex intermolecular forces.

Hydrogen Bonding Characteristics of the Difluoromethyl Group

The difluoromethyl group (-CF2H) is a fascinating functional group that can act as an unconventional hydrogen bond donor. nih.gov This capability arises from the significant polarization of the C–H bond, induced by the two highly electronegative fluorine atoms. beilstein-journals.org This polarization increases the acidity of the hydrogen atom, enabling it to participate in hydrogen bonding interactions, often denoted as C–F2H···A, where A is a hydrogen bond acceptor like an oxygen or nitrogen atom. nih.gov

Computational studies, often corroborated by NMR and IR spectroscopy, have been employed to investigate and quantify the strength of these interactions. nih.gov The difluoromethyl group is frequently considered a bioisostere of the hydroxyl (-OH) or thiol (-SH) groups, although it is generally a weaker hydrogen bond donor than a hydroxyl group. beilstein-journals.orgacs.org Its ability to form hydrogen bonds is a critical factor in its use in medicinal chemistry for mimicking the interactions of these more traditional functional groups. beilstein-journals.org

The strength of the hydrogen bond donated by the -CF2H group can be modulated by the electronic environment of the molecule. For instance, attachment to an aromatic system can influence its hydrogen bond acidity. beilstein-journals.orgacs.org Theoretical calculations are crucial for mapping the electrostatic potential surface of the molecule, which visually demonstrates the positive potential on the hydrogen atom of the difluoromethyl group, confirming its capacity as a hydrogen bond donor. nih.gov In the context of this compound, the -CF2H group could potentially form hydrogen bonds with the nitrogen atom of the nitrile group or the oxygen atom of the difluoromethoxy group of a neighboring molecule in the crystal lattice.

Table 1: Comparison of Hydrogen Bond Acidity Parameters

This table illustrates the hydrogen bond donor capacity of the difluoromethyl group in different chemical environments compared to other functional groups, as determined by Abraham's solute 1H NMR analysis. A higher 'A' value indicates stronger hydrogen bond acidity.

Compound/Functional GroupHydrogen Bond Acidity (A)
Difluoromethyl Anisoles0.085 - 0.126
ThiophenolSimilar to Difluoromethyl Anisoles
Aniline (B41778)Similar to Difluoromethyl Anisoles
Hydroxyl GroupSignificantly Higher than Difluoromethyl

Analysis of Halogen Bonding Interactions Involving Fluorine

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org This phenomenon is attributed to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom along the axis of its covalent bond. acs.orgunimi.it For heavier halogens like chlorine, bromine, and iodine, the existence of a σ-hole is well-established.

The participation of fluorine in halogen bonding has been a subject of considerable debate. nih.gov Due to its high electronegativity and low polarizability, fluorine was traditionally considered incapable of forming halogen bonds, as its electrostatic potential was thought to be uniformly negative. researchgate.netijres.org However, numerous theoretical studies have demonstrated that a fluorine atom can form halogen bonds if it is covalently bonded to a strongly electron-withdrawing group. nih.govresearchgate.net Such a group can polarize the fluorine atom sufficiently to create a positive σ-hole.

Prediction and Interpretation of Spectroscopic Parameters

Theoretical calculations are indispensable for the structural elucidation of complex organic molecules. By simulating spectroscopic data, computational methods provide a direct link between a proposed molecular structure and its experimental spectra, aiding in validation and interpretation.

Simulated NMR Spectra and Chemical Shift Prediction for Structural Validation

Quantum chemical methods, particularly Density Functional Theory (DFT), are routinely used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the isotropic magnetic shielding tensors, which are then converted to chemical shifts. nih.govbjp-bg.com

For fluorinated compounds, predicting ¹⁹F NMR spectra is especially valuable due to the high sensitivity of ¹⁹F chemical shifts to the local electronic environment. nih.gov However, raw computational results often contain systematic errors. To improve accuracy, the calculated shielding values are typically scaled using linear regression analysis against a set of known experimental data for structurally similar compounds. nih.gov This empirical correction accounts for deficiencies in the theoretical model and the effects of the solvent. The selection of an appropriate DFT functional and basis set, such as B3LYP/6-31+G(d,p), is critical for achieving reliable predictions. nih.gov For this compound, such calculations can predict the distinct chemical shifts for the fluorine on the aromatic ring and the two equivalent fluorine atoms in the difluoromethoxy group, confirming their chemical environments and aiding in the unambiguous assignment of the experimental spectrum.

Table 2: Illustrative Example of Predicted vs. Experimental ¹H NMR Chemical Shifts for a Fluorobenzonitrile Analog (4-Fluorobenzonitrile)

This table demonstrates the typical accuracy of DFT-based chemical shift predictions after scaling. Data is representative for a similar molecular structure.

Proton Position (relative to CN)Experimental Shift (ppm) chemicalbook.comPredicted Shift (ppm)Deviation (ppm)
H-2, H-6 (ortho)7.687.65-0.03
H-3, H-5 (meta)7.197.22+0.03

Vibrational Frequency Calculations for IR and Raman Band Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. The assignment of complex spectra with many overlapping bands can be challenging. DFT calculations are a powerful tool for computing the harmonic vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical spectrum. nih.govnih.gov

The calculated frequencies are systematically higher than experimental values, primarily due to the neglect of anharmonicity in the computational model. nih.gov Therefore, it is standard practice to apply a uniform scaling factor (typically around 0.96 for B3LYP functionals) to the computed frequencies to improve agreement with experimental data. nih.gov Furthermore, a Potential Energy Distribution (PED) analysis can be performed to quantify the contribution of individual internal coordinates (such as bond stretches and angle bends) to each normal mode of vibration. nih.gov This is essential for a definitive assignment of the spectral bands. For this compound, this approach would allow for the precise assignment of characteristic vibrations, such as the C≡N stretch, aromatic C-C stretches, C-F stretches, and the various modes of the difluoromethoxy group.

Table 3: Representative Vibrational Frequencies and Assignments for a Difluorobenzonitrile Analog (3,5-Difluorobenzonitrile)

This table shows a comparison of experimental and DFT-calculated (scaled) vibrational frequencies, illustrating the utility of computational methods in assigning IR and Raman bands.

Vibrational ModeExperimental Frequency (cm⁻¹) nih.govCalculated (Scaled) Frequency (cm⁻¹) nih.govAssignment (PED Contribution)
C≡N Stretch22422240C≡N stretch (87%)
Aromatic Ring Stretch16181617Aromatic C-C stretch
Aromatic Ring Stretch15911589Aromatic C-C stretch
C-F Stretch12981300C-F symmetric stretch
C-CN Stretch12421241C-CN stretch (mix with C≡N)

In Silico Modulation of Molecular Properties through Strategic Fluorination

Strategic fluorination is a cornerstone of modern medicinal chemistry, used to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. rsc.org The introduction of fluorine or fluorine-containing groups like difluoromethoxy can profoundly alter a molecule's lipophilicity, metabolic stability, membrane permeability, and target binding affinity. rsc.orgnih.gov In silico computational methods allow researchers to predict the effects of such modifications before undertaking costly and time-consuming synthesis. researchgate.netmdpi.com

Computational tools can calculate key molecular descriptors that correlate with these properties. For example, the octanol-water partition coefficient (logP) can be calculated to predict changes in lipophilicity. mdpi.com The replacement of a hydrogen or a methoxy group with a difluoromethoxy group is known to increase lipophilicity while also introducing hydrogen bond donor capabilities. acs.orgh1.co

Furthermore, quantum chemical calculations can reveal how fluorination impacts the electronic properties of the molecule, such as the dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These electronic changes can affect intermolecular interactions, such as π-π stacking, which are critical for crystal packing and ligand-receptor binding. For this compound, computational studies can compare its predicted properties to non-fluorinated or differently fluorinated analogs, providing a rational basis for its design and explaining the property enhancements conferred by its specific fluorination pattern. This predictive power accelerates the optimization of molecular scaffolds for desired applications. nih.gov

Theoretical Assessment of Lipophilicity, Polarity, and Dipole Moments

The lipophilicity, polarity, and dipole moment of a molecule are fundamental descriptors that influence its solubility, permeability, and intermolecular interactions. For fluorinated organic compounds like this compound, computational models are particularly useful for predicting these properties.

Computational approaches, such as those based on Density Functional Theory (DFT), are employed to calculate properties like the n-octanol/water partition coefficient (logP), a common measure of lipophilicity. researchgate.net For instance, a model termed PoLogP has been developed to predict the logP of organofluorine molecules using descriptors of polarization, including the molecular polarity index, molecular polarizability (α), and hydrogen bond indices. researchgate.net Such models have demonstrated that a combination of polarity descriptors provides a more accurate prediction of lipophilicity for fluorine-containing molecules compared to using the dipole moment (μ) alone. researchgate.net

Compound NameMolecular FormulaXLogP3-AATopological Polar Surface Area (Ų)Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
3-Acetyl-4-(difluoromethoxy)-2-fluorobenzonitrileC10H6F3NO22.350.106
3-[[4-(difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrileC16H8F5NO4S2.895.818
4-Fluorobenzonitrile (B33359)C7H4FN1.523.801

Data sourced from PubChem compound summaries. nih.govnih.govnih.gov

Computational Quantification of Hydrogen Bond Acidity and Basicity

Hydrogen bonding is a critical factor governing molecular recognition and interaction in chemical and biological systems. The ability of a molecule to act as a hydrogen bond donor (acidity) or acceptor (basicity) can be quantified computationally.

For molecules like this compound, which primarily act as hydrogen bond acceptors due to the presence of the nitrogen atom of the nitrile group and the oxygen and fluorine atoms, computational models can predict their hydrogen bond basicity. The pKBHX scale, which is based on the equilibrium constants of 1:1 complexes with a reference acid (like 4-fluorophenol) in a nonpolar solvent, is a thermodynamically relevant measure of hydrogen bond basicity. nih.gov

Quantum chemical topology descriptors, such as the change in the atomic energy of the hydrogen atom upon complexation (ΔE(H)), have been shown to correlate well with experimental pKBHX values. nih.gov These computational models can be used to predict the hydrogen bond basicity of various compounds, including polyfunctional bases. nih.gov While a specific pKBHX value for this compound is not reported in the provided literature, the methodology exists to compute it. The primary sites of hydrogen bond acceptance on this molecule would be the nitrile nitrogen and the oxygen of the difluoromethoxy group.

The table below summarizes the hydrogen bond donor and acceptor counts for this compound and its analogs as computed by the Cactvs 3.4.6.11 software and reported in PubChem. These counts provide a preliminary, qualitative assessment of their potential for hydrogen bonding.

Compound NameHydrogen Bond Donor CountHydrogen Bond Acceptor Count
3-Acetyl-4-(difluoromethoxy)-2-fluorobenzonitrile06
3-[[4-(difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile18
4-Fluorobenzonitrile01

Data sourced from PubChem compound summaries. nih.govnih.govnih.gov

Chemical Transformations and Derivatization Strategies of 3 Difluoromethoxy 4 Fluorobenzonitrile

Reactions Involving the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is generally considered a robust and metabolically stable bioisostere for other functionalities like methoxy (B1213986) or hydroxyl groups. Its reactivity is primarily centered on the C-F and C-O bonds, though these are typically strong and require specific conditions for cleavage.

Selective Cleavage and Re-functionalization Strategies

Selective cleavage of the difluoromethoxy group is challenging due to the high bond dissociation energies of the C-F and C-O bonds. However, under forcing conditions or with specific reagents, transformations can be achieved.

C-O Bond Cleavage: Ether cleavage strategies, often employing strong Lewis acids (e.g., BBr₃) or strong protic acids (e.g., HBr, HI), can potentially cleave the aryl ether bond. This would yield the corresponding phenol (B47542), 3-hydroxy-4-fluorobenzonitrile, opening avenues for re-functionalization at the phenolic oxygen. The reaction proceeds via protonation or Lewis acid coordination to the ether oxygen, followed by nucleophilic attack by a bromide or iodide ion.

C-F Bond Cleavage: The selective cleavage of a single C-F bond in a difluoromethyl group is a significant challenge in fluorine chemistry, often leading to over-defluorination. sioc-journal.cn Visible-light photoredox catalysis has emerged as a potential method to achieve more controlled C-F bond cleavage under milder conditions than traditional thermal reactions. sioc-journal.cn While direct application to 3-(difluoromethoxy)-4-fluorobenzonitrile is not widely documented, related strategies on trifluoromethyl groups suggest that single-electron reduction could generate radical intermediates, which might then be trapped or undergo further reactions. researchgate.net

Stability and Reactivity Under Diverse Reaction Conditions

A key feature of the difluoromethoxy group is its high stability under a wide range of reaction conditions, which allows for extensive modification of other parts of the molecule without disturbing the -OCF₂H moiety.

The stability of fluorinated groups, including difluoromethoxy, on aromatic rings has been systematically investigated. rsc.org Generally, the difluoromethoxy group exhibits remarkable stability under both acidic and basic conditions, a property that contributes to its value in medicinal chemistry. rsc.orgrsc.org It is significantly more resistant to cleavage than a simple methoxy group. This stability allows for chemical manipulations at the nitrile position without requiring a protecting group for the difluoromethoxy ether.

ConditionStability of Difluoromethoxy GroupReactivity Profile
Strong Acid (e.g., H₂SO₄, HCl) Generally stable; resistant to hydrolysis.Protonation of the nitrile group is the more likely reaction pathway.
Strong Base (e.g., NaOH, KOH) Highly stable; resistant to cleavage.Facilitates hydrolysis or other nucleophilic additions at the nitrile group.
Oxidative Conditions Stable.The aromatic ring or other substituents would be more susceptible to oxidation.
Reductive Conditions (e.g., H₂, cat.) Stable.Allows for the selective reduction of the nitrile group to an amine.
Organometallic Reagents Generally stable.Tolerates conditions for Grignard reactions or metal-catalyzed cross-couplings at other sites.

Transformations of the Nitrile Functional Group

The nitrile (-C≡N) group is an exceptionally versatile functional handle, capable of being transformed into a variety of other functionalities, including carboxylic acids, amines, and heterocycles. researchgate.net

Hydrolysis to Carboxylic Acids and Their Derivatives

The hydrolysis of the nitrile group in this compound to the corresponding carboxylic acid, 3-(difluoromethoxy)-4-fluorobenzoic acid, is a fundamental transformation. This can be achieved under either acidic or basic conditions. organic-chemistry.orggoogle.com

Acid-Catalyzed Hydrolysis: Treatment with strong aqueous acids, such as concentrated sulfuric acid or hydrochloric acid, and heat will convert the nitrile first to an amide intermediate (3-(difluoromethoxy)-4-fluorobenzamide) and subsequently to the carboxylic acid. The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. youtube.com

Base-Catalyzed Hydrolysis: Alternatively, heating with a strong aqueous base like sodium hydroxide (B78521) or potassium hydroxide will also effect hydrolysis. The reaction proceeds through nucleophilic attack of a hydroxide ion on the nitrile carbon, eventually yielding the carboxylate salt after workup with acid.

From the resulting carboxylic acid, a range of standard derivatives can be prepared, including esters (via Fischer esterification), acid chlorides (using thionyl chloride or oxalyl chloride), and amides (via activation and coupling with amines).

Reduction to Amines and Imines

The nitrile group can be readily reduced to a primary amine, yielding [3-(difluoromethoxy)-4-fluorophenyl]methanamine. This transformation provides a key synthetic route to benzylic amines, which are important pharmacophores.

Common methods for this reduction include:

Catalytic Hydrogenation: Using molecular hydrogen (H₂) in the presence of a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). This method is often clean and efficient.

Chemical Reduction: Employing hydride reagents like Lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether) followed by an aqueous workup. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also effective. researchgate.net

Under carefully controlled conditions with milder reducing agents like Diisobutylaluminium hydride (DIBAL-H), it is possible to achieve partial reduction to an imine intermediate, which can then be hydrolyzed to the corresponding aldehyde, 3-(difluoromethoxy)-4-fluorobenzaldehyde.

Cycloaddition Reactions (e.g., [2+3] Cycloaddition to Form Tetrazoles)

Nitriles are excellent substrates for [2+3] cycloaddition reactions, most notably with azides to form tetrazole rings. nih.govresearchgate.net This reaction is a highly reliable and widely used method for synthesizing 5-substituted-1H-tetrazoles, which are important carboxylic acid bioisosteres in medicinal chemistry. nih.govyoutube.com

The reaction of this compound with an azide (B81097) source, typically sodium azide (NaN₃), in the presence of a Lewis acid (e.g., ZnCl₂, AlCl₃) or a Brønsted acid (e.g., ammonium (B1175870) chloride, NH₄Cl) affords 5-[3-(difluoromethoxy)-4-fluorophenyl]-1H-tetrazole. youtube.comorganic-chemistry.org The reaction is often carried out in a polar aprotic solvent like DMF at elevated temperatures. The presence of electron-withdrawing groups on the benzonitrile (B105546) can facilitate the cycloaddition. nih.gov

ReagentsProductReaction Type
NaN₃, NH₄Cl in DMF5-[3-(Difluoromethoxy)-4-fluorophenyl]-1H-tetrazole[2+3] Cycloaddition
H₂O, H₂SO₄ (heat)3-(Difluoromethoxy)-4-fluorobenzoic acidAcid-catalyzed hydrolysis
1. LiAlH₄ in THF; 2. H₂O[3-(Difluoromethoxy)-4-fluorophenyl]methanamineReduction

Nucleophilic Addition Reactions to the Cyano Group

The nitrile (cyano) group in this compound is a valuable functional handle for a range of nucleophilic addition reactions. The carbon atom of the nitrile is electrophilic, making it susceptible to attack by various nucleophiles.

Common transformations include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds through an amide intermediate, which can be isolated under controlled conditions, or can be further hydrolyzed to the corresponding carboxylic acid. This provides a pathway to 3-(difluoromethoxy)-4-fluorobenzoic acid or 3-(difluoromethoxy)-4-fluorobenzamide.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile carbon. The initial product is an imine salt, which upon aqueous workup, hydrolyzes to a ketone. This allows for the synthesis of various aryl ketones with the 3-(difluoromethoxy)-4-fluorophenyl moiety.

Table 1: Potential Nucleophilic Addition Reactions at the Cyano Group

Reaction Type Reagents Intermediate Product Final Product
Acidic Hydrolysis H₂O, H⁺, heat 3-(Difluoromethoxy)-4-fluorobenzamide 3-(Difluoromethoxy)-4-fluorobenzoic acid
Basic Hydrolysis H₂O, OH⁻, heat 3-(Difluoromethoxy)-4-fluorobenzamide 3-(Difluoromethoxy)-4-fluorobenzoate salt

Modifications of the Fluorinated Aromatic Ring

The benzonitrile ring, substituted with two distinct fluorine-containing groups, offers opportunities for further functionalization.

Directed ortho Metalation (DoM): This strategy allows for regioselective deprotonation and subsequent functionalization at a position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.orgchem-station.com In this compound, the difluoromethoxy group (-OCHF₂) can act as a DMG. The oxygen atom's lone pairs can coordinate to a strong lithium base, such as n-butyllithium, directing the deprotonation to the adjacent C-2 position. wikipedia.orgchem-station.com The cyano group is also known to be a moderate DMG. The combined effect of these groups would strongly favor metalation at the C-2 position. The resulting aryllithium intermediate can then be quenched with various electrophiles (e.g., aldehydes, alkyl halides, CO₂) to introduce a new substituent with high regioselectivity.

Electrophilic Aromatic Substitution (SEAr): The aromatic ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing inductive effects of the cyano, fluoro, and difluoromethoxy groups. wikipedia.org However, under forcing conditions, SEAr reactions might be possible. The directing effects of the existing substituents would determine the position of substitution. The -OCHF₂ group is an ortho, para-director, while the -CN group is a meta-director. The fluorine atom is also an ortho, para-director, albeit a deactivating one. Predicting the outcome can be complex, but the C-2 position (ortho to -OCHF₂ and meta to -CN) and the C-6 position (meta to -CN and para to -F) are potential sites for electrophilic attack.

The fluorine atom at the C-4 position is activated for nucleophilic aromatic substitution (SNA_r) by the powerful electron-withdrawing effect of the para-cyano group. nih.govnih.gov The ortho-difluoromethoxy group further enhances this activation. This makes the C-4 position susceptible to displacement by a wide range of nucleophiles. nih.govmdpi.com This reaction is a cornerstone of the synthetic utility of this compound, allowing for the introduction of diverse functionalities.

Common nucleophiles and the resulting products are summarized below:

Table 2: Examples of Nucleophilic Aromatic Substitution (SNA_r) at the C-4 Position

Nucleophile Nucleophile Source (Example) Product Class
Amines R₂NH 4-Amino-3-(difluoromethoxy)benzonitriles
Alkoxides R-ONa 4-Alkoxy-3-(difluoromethoxy)benzonitriles
Thiolates R-SNa 4-(Alkylthio)-3-(difluoromethoxy)benzonitriles
Hydroxide NaOH 4-Hydroxy-3-(difluoromethoxy)benzonitrile
Azoles Indole (B1671886), Imidazole 4-(Azolyl)-3-(difluoromethoxy)benzonitriles

The reaction typically proceeds under basic conditions in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often with heating.

While the C-F bond is generally strong, palladium-catalyzed cross-coupling reactions can be performed on derivatives of this compound. rsc.org For instance, if a more reactive halogen (e.g., bromine or iodine) is introduced onto the ring, this site can serve as a handle for forming new carbon-carbon or carbon-heteroatom bonds. Such a halogen could be installed, for example, via directed ortho metalation at C-2 followed by quenching with a halogen source like Br₂ or I₂.

Once such a derivative is formed (e.g., 2-bromo-3-(difluoromethoxy)-4-fluorobenzonitrile), it can participate in various palladium-catalyzed reactions:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a biaryl structure. researchgate.netmdpi.com

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form an alkynylated derivative.

These reactions offer powerful tools for building molecular complexity from the core benzonitrile scaffold. researchgate.netresearchgate.net

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative

Reaction Name Coupling Partner Resulting Bond Product Type
Suzuki-Miyaura Ar-B(OH)₂ C-C Biaryl derivative
Heck H₂C=CHR C-C Styrenyl derivative
Buchwald-Hartwig R₂NH C-N Arylamine derivative
Sonogashira HC≡CR C-C Arylalkyne derivative

Synthesis of Complex Architectures Utilizing this compound as a Building Block

The reactivity of this compound, particularly its susceptibility to nucleophilic aromatic substitution, makes it an attractive monomer for the synthesis of high-performance polymers. researchgate.net Specifically, it can be used to create fluorinated poly(aryl ether nitrile)s (PENs).

In a typical polycondensation reaction, this compound acts as an activated dihalo-monomer analogue. It can be reacted with a bisphenol monomer (e.g., Bisphenol A) in the presence of a base like potassium carbonate. The reaction proceeds via repeated SNA_r steps, where the phenoxide anions of the bisphenol displace the fluorine atom of the benzonitrile, forming an ether linkage and building the polymer chain. researchgate.netrsc.org

The incorporation of the difluoromethoxy group into the polymer backbone is expected to impart several desirable properties, including:

Enhanced Thermal Stability: Typical for poly(aryl ether) structures.

Improved Solubility: The fluorine content can increase solubility in organic solvents, aiding in processability.

Low Dielectric Constant: Fluorinated polymers often exhibit low dielectric constants and dielectric loss, making them suitable for applications in microelectronics and high-speed communication networks. researchgate.netrsc.org

Chemical Resistance and Hydrophobicity: The presence of fluorine generally enhances these properties.

This synthetic route allows for the creation of advanced materials with tailored properties by carefully selecting the bisphenol co-monomer.

Strategic Use in Scaffold Diversity Generation for Chemical Libraries

The strategic incorporation of this compound into synthetic workflows enables the generation of diverse chemical scaffolds, a cornerstone of modern drug discovery and chemical biology. The unique combination of reactive functional groups—a nitrile, an activated fluorine atom, and a difluoromethoxy moiety—provides multiple avenues for chemical derivatization. This versatility allows for the systematic exploration of chemical space around a core molecular framework, facilitating the development of compound libraries with a wide range of physicochemical and pharmacological properties.

The primary diversification points of this compound are the chemically tractable nitrile group and the fluorine atom, which is susceptible to nucleophilic aromatic substitution (SNAr). Each of these sites can be independently or sequentially modified to introduce a variety of substituents and ring systems, leading to a rapid expansion of molecular diversity from a single, readily available starting material.

Key Derivatization Strategies:

Transformations of the Nitrile Group: The nitrile functionality serves as a versatile precursor for a multitude of heterocyclic scaffolds. Common transformations include:

[3+2] Cycloaddition with Azides: Reaction with sodium azide, often in the presence of a Lewis acid or an ammonium salt, yields 5-substituted tetrazoles. This transformation is particularly valuable in medicinal chemistry as the tetrazole ring is a well-established bioisostere for a carboxylic acid group.

Formation of Amidines: Treatment of the nitrile with organometallic reagents, such as Grignard or organolithium compounds, followed by hydrolysis, or through the Pinner reaction, affords amidines. These intermediates can then be cyclized with various reagents to generate substituted pyrimidines, imidazoles, and other nitrogen-containing heterocycles.

Reduction to Amines: The nitrile group can be readily reduced to a primary amine using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. The resulting aminomethyl group provides a key linkage point for further diversification through amide bond formation, reductive amination, or the synthesis of ureas and sulfonamides.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom: The fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing nitrile and difluoromethoxy groups. This allows for the introduction of a wide array of substituents through reactions with various nucleophiles.

O-Arylation: Reaction with phenols in the presence of a base leads to the formation of diaryl ethers.

N-Arylation: Amines, including primary and secondary aliphatic and aromatic amines, as well as heterocyclic amines, can displace the fluorine to generate substituted anilines and related compounds.

S-Arylation: Thiophenols and other sulfur-based nucleophiles can be employed to create diaryl thioethers.

The following table provides an overview of the potential scaffold diversity that can be generated from this compound based on the reactivity of its functional groups.

Functional Group Reaction Type Reagents and Conditions Resulting Scaffold/Functional Group
Nitrile[3+2] CycloadditionNaN₃, Lewis Acid (e.g., ZnCl₂) or NH₄Cl5-Substituted Tetrazole
NitrilePinner ReactionAlcohol, HClImidate
NitrileAmidine FormationLiN(TMS)₂, then amineAmidine
NitrileReductionLiAlH₄ or H₂, Pd/CPrimary Amine
NitrileHydrolysisAcid or BaseCarboxylic Acid
4-FluoroNucleophilic Aromatic Substitution (SNAr)Phenols, Base (e.g., K₂CO₃)Diaryl Ether
4-FluoroNucleophilic Aromatic Substitution (SNAr)Amines, Base (e.g., K₂CO₃)Substituted Aniline (B41778)
4-FluoroNucleophilic Aromatic Substitution (SNAr)Thiols, Base (e.g., K₂CO₃)Diaryl Thioether

By employing these derivatization strategies in a combinatorial fashion, a vast number of unique molecules can be synthesized. For instance, a library of compounds could be generated by first performing a nucleophilic aromatic substitution with a set of diverse amines, followed by the conversion of the nitrile group into a series of different tetrazoles. This systematic approach to scaffold diversification is instrumental in the hit-to-lead optimization phase of drug discovery, allowing for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties.

Applications As Advanced Chemical Intermediates in Specialized Synthesis

Utility in the Construction of Novel Fluorinated Building Blocks

One of the primary applications of 3-(Difluoromethoxy)-4-fluorobenzonitrile is as a foundational material for the synthesis of other, more elaborate fluorinated building blocks. The true utility of an intermediate is often demonstrated by its ability to be transformed into a variety of other useful synthons. The nitrile group (-CN) in this compound is a key functional handle that allows for a wide range of chemical modifications.

For instance, the nitrile can be converted into other functional groups, thereby creating new building blocks with different reactive properties. Common transformations of the nitrile group include:

Reduction to a primary amine (-CH2NH2), which can then be used in the synthesis of various nitrogen-containing heterocycles.

Hydrolysis to a carboxylic acid (-COOH), providing a connection point for amide bond formation.

Conversion to a tetrazole ring , a common bioisostere for a carboxylic acid group in medicinal chemistry, which can be achieved through reaction with an azide (B81097).

Each of these transformations results in a new, distinct building block that retains the valuable difluoromethoxy and fluoro-substituted phenyl core. These new intermediates can then be used in a wider array of coupling reactions and synthetic strategies than the original benzonitrile (B105546). The stability and reactivity offered by the difluoromethoxy group make these subsequent building blocks particularly valuable for the development of novel pharmaceuticals and agrochemicals. nbinno.com

Role in the Design and Synthesis of Complex Organic Molecules

The most prominent application of this compound is as a key intermediate in the multi-step synthesis of complex, biologically active molecules. Its structural motifs are frequently found in patented compounds developed for a range of therapeutic areas. The difluoromethoxy group, in particular, is often incorporated to improve the pharmacokinetic profile of a drug candidate.

Several patents illustrate the use of this benzonitrile derivative in the synthesis of novel therapeutics:

Kinase Inhibitors: The compound has been used as a starting material in the synthesis of novel kinase inhibitors. nih.govugr.es Kinases are a critical class of enzymes, and their dysregulation is implicated in diseases such as cancer. The incorporation of the difluoromethoxy benzonitrile moiety can contribute to the potency and selectivity of these inhibitors.

HIV-1 Integrase Inhibitors: Substituted pyridinone compounds prepared from this compound have been investigated as potent inhibitors of HIV-1 integrase, a key enzyme in the life cycle of the HIV virus.

Therapeutics for Inflammatory and Autoimmune Diseases: The compound has been cited as a reagent in the synthesis of heteroaryl compounds designed to treat inflammatory or autoimmune conditions.

Respiratory Disorder Treatments: It has also been utilized as an intermediate in the creation of compounds for the treatment of respiratory disorders.

In these syntheses, the benzonitrile typically undergoes a series of reactions, such as nucleophilic aromatic substitution at the fluorine-bearing carbon, or transformations of the nitrile group, to build up the final complex molecular structure.

Table 1: Examples of Complex Molecules Synthesized Using this compound Derivatives
Target Molecule ClassTherapeutic AreaRole of the Intermediate
Heteroaryl CompoundsInflammatory/Autoimmune DiseasesProvides the core difluoromethoxy-phenyl scaffold.
Substituted PyridinonesAntiviral (HIV-1 Integrase Inhibitors)Serves as a key building block for the pyridinone core.
Kinase InhibitorsOncologyIncorporated to enhance metabolic stability and binding.
Piperidinylpyrazolopyridine DerivativesCardiovascular Disease (LCAT activators)Used in multi-step synthesis to form part of the final complex structure.

Contribution to the Development of New Synthetic Methodologies and Reagents

While this compound is widely used within existing synthetic methodologies, its direct contribution to the development of entirely new reaction classes or reagents is not extensively documented. Its value lies less in enabling new types of reactions and more in being a highly effective substrate for a range of modern, powerful synthetic transformations.

The electron-withdrawing nature of the nitrile and fluorine substituents activates the aromatic ring for certain reactions, while the difluoromethoxy group provides unique steric and electronic properties. This combination makes the compound a useful model for testing the scope and limitations of new synthetic methods, particularly those involving organofluorine chemistry. For example, it can be employed in late-stage functionalization studies, where chemists aim to introduce fluorine-containing groups into complex molecules at a late step in the synthesis.

The reactivity of the C-F bond and the transformations of the nitrile group make it a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis.

Strategic Use in Fragment-Based Approaches for Chemical Library Synthesis

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in drug discovery. This approach involves screening libraries of small molecules, or "fragments," for weak binding to a biological target. The structural information from these weakly bound fragments is then used to design more potent compounds.

Fluorinated fragments are particularly valuable in FBDD for several reasons:

They can be readily detected in screening assays using ¹⁹F NMR.

The fluorine atoms can form favorable interactions with protein targets.

The incorporation of fluorine can improve the physicochemical properties of the resulting lead compounds.

While direct evidence of this compound's inclusion in specific, publicly disclosed fragment libraries is limited, its properties make it an ideal candidate for such libraries. thermofisher.comlifechemicals.comenamine.net The difluoromethoxy group is known to increase metabolic stability, a desirable trait in drug candidates. nbinno.com The relatively low molecular weight and the presence of versatile functional groups for subsequent chemical elaboration align well with the principles of fragment library design. Chemical suppliers often categorize compounds with these characteristics as ideal starting points for FBDD campaigns. The benzonitrile scaffold with its unique fluorination pattern provides a 3D shape and electronic profile that is attractive for exploring the chemical space around a protein's binding site.

Table 2: Properties of this compound Relevant to Fragment-Based Drug Discovery
PropertyRelevance in FBDD
Low Molecular WeightComplies with the "Rule of Three" for fragment design.
Presence of FluorineEnables ¹⁹F NMR screening and can improve binding affinity.
Difluoromethoxy GroupEnhances metabolic stability and lipophilicity.
Nitrile Functional GroupProvides a vector for synthetic elaboration and hit-to-lead optimization.

Concluding Remarks and Future Research Perspectives

Summary of Current Research Landscape and Key Achievements for Fluorinated Benzonitriles

The field of organofluorine chemistry has witnessed significant growth, with fluorinated benzonitriles emerging as crucial intermediates and building blocks in pharmaceuticals, agrochemicals, and materials science. oup.comgoogle.commdpi.com The introduction of fluorine atoms or fluorine-containing moieties into the benzonitrile (B105546) scaffold can profoundly alter the molecule's physicochemical and biological properties. oup.comresearchgate.net Key achievements in this area include the development of diverse synthetic methodologies for introducing fluorine and cyano groups onto the benzene (B151609) ring.

Historically, methods like the Swarts and Balz–Schiemann reactions were foundational, though often limited by harsh conditions. cas.cn More recent advancements have focused on milder and more selective techniques. Halogen exchange (Halex) reactions, for instance, are widely used for preparing fluorobenzonitriles from their chlorinated precursors, often in the presence of aprotic polar solvents and alkali metal fluorides. google.com The development of advanced catalyst systems, including quaternary ammonium (B1175870) compounds and phase transfer catalysts, has significantly improved the efficiency and applicability of these transformations. google.comgoogle.com

Furthermore, palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of complex benzonitrile derivatives. ossila.comscispace.com These methods allow for the precise installation of the cyano group and other functionalities. The unique electronic properties conferred by fluorine substituents are known to influence the reactivity and regioselectivity of these catalytic processes. The strategic placement of fluorine can enhance metabolic stability, binding affinity to biological targets, and membrane permeability, making fluorinated benzonitriles highly valuable in drug discovery. researchgate.netscispace.comnih.gov For example, compounds like 4-bromo-3-fluorobenzonitrile (B163030) serve as versatile scaffolds for creating active pharmaceutical ingredients (APIs) through subsequent cross-coupling reactions. ossila.com

The table below summarizes some key fluorinated benzonitrile compounds and their significance.

Compound NameCAS NumberKey Significance/Application
4-Fluorobenzonitrile (B33359)1194-02-1Intermediate for pharmaceuticals, agrochemicals, and dyes. google.comsigmaaldrich.comnih.gov
3,4-Difluorobenzonitrile64248-62-0Key intermediate for pesticides (e.g., cyhalofop-butyl) and liquid crystal materials. google.comnih.gov
4-Bromo-3-fluorobenzonitrile133059-44-6Molecular scaffold for APIs and phosphorescent dyes. ossila.com
2-Fluorobenzonitrile394-47-8Studied for its physicochemical properties and as a chemical intermediate. mdpi.com
3-Fluorobenzonitrile403-54-3Used in the synthesis of various organic compounds. mdpi.comchemicalbook.com

Identification of Unexplored Synthetic Routes and Methodological Gaps

Despite significant progress, the synthesis of specifically substituted fluorinated benzonitriles like 3-(difluoromethoxy)-4-fluorobenzonitrile still presents challenges, and several synthetic avenues remain underexplored. The introduction of the difluoromethoxy (OCF2H) group, in particular, often requires specialized reagents and conditions that may not be compatible with a broad range of functional groups.

Current methods for difluoromethoxylation often rely on the generation of difluorocarbene (:CF2) from precursors like chlorodifluoromethane (B1668795) (freon-22), which is an ozone-depleting substance, or from reagents like sodium chlorodifluoroacetate. A patent for the synthesis of the related 3-hydroxyl-4-difluoromethoxyl benzaldehyde (B42025) highlights a method using solid sodium chlorodifluoroacetate as the difluoromethylating reagent. google.com While effective, the development of more environmentally benign and safer sources of difluorocarbene is a critical need. Exploring reagents that can be handled more easily and operate under milder conditions would represent a significant advance.

Furthermore, the direct C-H difluoromethoxylation of a pre-formed 4-fluorobenzonitrile derivative is a largely unexplored but highly desirable route. Such a late-stage functionalization would be atom-economical and could streamline synthetic pathways. However, achieving regioselectivity in C-H activation, especially on an electron-deficient ring system like fluorinated benzonitrile, is a major hurdle. New catalytic systems that can direct the functionalization to the desired position are needed.

Methodological gaps also exist in the convergent synthesis of such molecules. While linear sequences involving the stepwise introduction of each substituent are common, more convergent approaches where pre-functionalized fragments are coupled could offer greater efficiency. For example, the coupling of a boronic acid derivative containing the difluoromethoxy group with a fluorinated cyanophenyl halide has not been extensively reported but could be a viable strategy. The development of robust catalysts for such cross-coupling reactions, tolerant to the specific functionalities, remains an area for improvement.

Prospective Mechanistic Studies for Undiscovered Transformations

The unique electronic nature of the C-F bond and the difluoromethoxy group offers fertile ground for investigating novel chemical transformations and their underlying mechanisms. Future research could focus on the selective activation of the C-F or C-O bonds within this compound to forge new molecular architectures.

One area of interest is the selective C-F bond activation at the 4-position. While C-F bonds are notoriously strong, recent advances have shown that they can be functionalized under specific catalytic conditions, often involving transition metals or silyl (B83357) radicals. nih.govspringernature.com A mechanistic study could explore the feasibility of selectively cleaving the aryl C-F bond over the alkyl C-F bonds of the difluoromethoxy group. Such a study would likely involve both experimental and computational approaches to understand the factors governing bond activation, such as the choice of catalyst, ligands, and reaction conditions. Investigating the potential for defluorinative cross-coupling reactions could open pathways to novel derivatives. springernature.com

Another prospective area is the study of transformations involving the nitrile group, influenced by the adjacent fluorine and difluoromethoxy substituents. The hydrogenation of benzonitriles is a known process, typically proceeding through a benzylamine (B48309) intermediate which can then undergo hydrogenolysis. researchgate.net A detailed mechanistic investigation into the hydrogenation of this compound could reveal how the fluorine substituents affect the kinetics and selectivity of the reaction, potentially leading to methods for selectively producing the corresponding benzylamine or aminomethylcyclohexane derivatives.

Furthermore, the possibility of autocatalytic reactions, as observed in the HF elimination from certain alkyl fluorides within supramolecular containers, presents an intriguing avenue for exploration. frontiersin.orgethz.ch Mechanistic studies could investigate whether this compound or its derivatives can undergo similar transformations under specific conditions, potentially catalyzed by the reaction products themselves.

Emerging Computational Methodologies in Fluorine and Nitrile Chemistry

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of fluorinated molecules. Emerging methodologies in this field hold great promise for accelerating research on compounds like this compound.

Density Functional Theory (DFT) has already proven useful for predicting 19F NMR shifts of fluorinated compounds, which can aid in the identification of novel products and metabolites without the need for authentic standards. acs.orgnih.gov This approach can be extended to predict a wide range of spectroscopic and physicochemical properties of this compound and its derivatives, guiding experimental efforts. Computational analysis of electron density can also help identify reactive sites within the molecule, predicting susceptibility to nucleophilic or electrophilic attack. acs.org

Quantum chemical calculations are also being employed to elucidate reaction mechanisms. emerginginvestigators.org For instance, computational studies can map the potential energy surfaces for proposed synthetic routes, identify transition states, and calculate activation barriers. This can provide valuable insights into why certain reactions are favored over others and can guide the design of more efficient synthetic strategies. Such studies could be applied to investigate the mechanisms of C-F bond activation or nitrile group transformations for the target molecule. nih.gov

Beyond DFT, advances in machine learning and artificial intelligence are beginning to impact chemical research. Predictive models can be trained on existing reaction data to forecast the outcomes of new transformations, identify optimal reaction conditions, and even propose novel synthetic routes. As more data on the reactivity of fluorinated compounds becomes available, these in silico tools will become increasingly powerful for exploring the chemistry of specific molecules like this compound.

The table below highlights some emerging computational techniques and their potential applications in the study of fluorinated benzonitriles.

Computational MethodologyPotential Application for this compound
Density Functional Theory (DFT)Prediction of spectroscopic properties (e.g., 19F NMR), analysis of electronic structure, and elucidation of reaction mechanisms. acs.orgnih.gov
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of non-covalent interactions involving fluorine, which can influence molecular conformation and crystal packing.
Ab initio Molecular Dynamics (AIMD)Simulation of reaction dynamics and solvent effects in real-time.
Machine Learning / AIPrediction of reaction outcomes, optimization of synthetic conditions, and design of novel derivatives with desired properties.

Potential for Derivatization in Novel Chemical Space Exploration

The compound this compound is a well-functionalized scaffold with significant potential for derivatization, enabling the exploration of novel chemical space. The presence of the nitrile group, the aromatic ring, and the two distinct types of C-F bonds provides multiple handles for chemical modification.

The nitrile group is particularly versatile. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine (benzylamine derivative), or converted into various heterocycles such as tetrazoles, which are common bioisosteres for carboxylic acids in medicinal chemistry. Each of these transformations leads to a new class of compounds with distinct physicochemical properties and potential biological activities.

The aromatic ring itself is amenable to further functionalization. While the existing substituents will direct further electrophilic aromatic substitution, modern cross-coupling methodologies offer more precise control. For example, C-H activation could be used to introduce new substituents at the remaining open positions on the ring, although regioselectivity would be a key challenge to overcome.

The difluoromethoxy group, while generally stable, could potentially be a site for modification, though this is less explored. More promising is the potential for selective functionalization of the aryl C-F bond, as discussed previously. If successful, this would open up a vast new area of chemical space for this scaffold.

Given that fluorinated compounds account for a significant portion of newly approved pharmaceuticals, the derivatives of this compound could be of high interest in drug discovery programs. researchgate.netnih.gov The unique combination of a fluoro and a difluoromethoxy substituent on a benzonitrile core provides a unique starting point for generating libraries of novel compounds for screening against various biological targets. The exploration of these derivatives could lead to the discovery of new leads for pharmaceuticals, agrochemicals, or advanced materials. ossila.comnih.govacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Difluoromethoxy)-4-fluorobenzonitrile, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution. For example, substituting a hydroxyl or methoxy group with difluoromethoxy using reagents like sodium chlorodifluoroacetate (ClCF₂COONa) under basic conditions. Reaction optimization may involve adjusting temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or acetonitrile) to stabilize intermediates . Purity can be enhanced via column chromatography with silica gel and hexane/ethyl acetate gradients.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodological Answer : Combine ¹⁹F NMR (to distinguish -OCF₂H environments) and ¹H-¹³C HSQC (to assign aromatic protons). For crystallographic confirmation, single-crystal X-ray diffraction is preferred. The nitrile group’s IR stretch (~2240 cm⁻¹) and fluorine coupling patterns in NMR are critical for distinguishing positional isomers .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic media?

  • Methodological Answer : The compound is hydrophobic (logP ~2.5) and should be stored in anhydrous DMSO or DMF. Stability tests under acidic/basic conditions (pH 2–12) reveal degradation via hydrolysis of the difluoromethoxy group. Use inert atmospheres (N₂/Ar) to prevent oxidation of the nitrile group .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic effects of the difluoromethoxy group on aromatic reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model substituent effects. Focus on Fukui indices to identify electrophilic/nucleophilic sites. The -OCF₂H group’s electron-withdrawing nature reduces electron density at the para position, directing electrophilic substitution to the ortho position .

Q. How can contradictory results in catalytic coupling reactions involving this compound be resolved?

  • Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields may arise from competing dehalogenation or boronic ester hydrolysis. Use Pd(OAc)₂ with SPhos ligand in degassed THF/H₂O (3:1) at 60°C. Monitor reaction progress via LC-MS to detect intermediates and optimize catalyst loading (typically 2–5 mol%) .

Q. What advanced spectroscopic techniques can elucidate degradation pathways under photolytic conditions?

  • Methodological Answer : Perform LC-HRMS with UV/vis detection to track photoproducts. Time-resolved EPR can identify radical intermediates. For mechanistic insights, use deuterated solvents (e.g., D₂O) to study H/D exchange in the difluoromethoxy group .

Q. How does the compound interact with biological targets, such as enzymes or receptors, in structure-activity relationship (SAR) studies?

  • Methodological Answer : Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) can assess binding to targets like PCSK9 or PDE4. The difluoromethoxy group enhances metabolic stability by resisting CYP450 oxidation, as seen in analogs like Roflumilast .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.